![molecular formula C12H19NO3 B2902447 Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1640998-93-1](/img/structure/B2902447.png)
Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
“Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with a molecular weight of 225.29 . It is also known by its IUPAC name, tert-butyl 1-formyl-2-azabicyclo [3.1.1]heptane-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h8-9H,4-7H2,1-3H3 . This indicates that the compound has a complex structure containing a bicyclic system and a tertiary butyl group.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 318.2° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n20D 1.52 .
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its rigid bicyclic structure is a key feature in many natural products and pharmaceuticals. For instance, it can be used to synthesize analogs of tropane alkaloids , which are known for their wide array of biological activities, including analgesic and central nervous system (CNS) stimulant properties.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as ret inhibitors , suggesting potential targets could be RET proteins.
Mode of Action
properties
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQGAVDECKFJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
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